4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenol
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Overview
Description
4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenol is an organic compound characterized by the presence of a phenol group substituted with a chloro and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenol typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)phenol with phenol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the displacement of the chloro group by the phenoxy group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, halogenated derivatives, and oxidized or reduced forms of the compound .
Scientific Research Applications
4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the chloro group, resulting in different chemical properties and reactivity.
4-Chloro-2-(trifluoromethyl)phenol: Similar but lacks the phenoxy group, affecting its applications and interactions.
Uniqueness
4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenol is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
62966-63-6 |
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Molecular Formula |
C13H8ClF3O2 |
Molecular Weight |
288.65 g/mol |
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)phenoxy]phenol |
InChI |
InChI=1S/C13H8ClF3O2/c14-8-1-6-12(11(7-8)13(15,16)17)19-10-4-2-9(18)3-5-10/h1-7,18H |
InChI Key |
ODMMFEGUNKFXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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